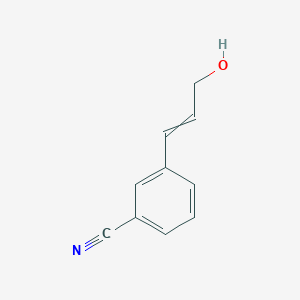

3-Cyanocinnamyl alcohol

説明

3-Cyanocinnamyl alcohol is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Anticancer Research

3-Cyanocinnamyl alcohol has shown potential as an anticancer agent. A study investigated its effects on human cancer cell lines, revealing that it induces apoptosis in breast cancer cells (MCF-7) through the activation of the intrinsic apoptotic pathway. The compound demonstrated an IC50 value of 20 µM, indicating significant cytotoxicity against these cells.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It exhibited effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively. This suggests its potential use as a natural preservative or therapeutic agent.

Agricultural Applications

Insecticidal Properties

this compound has been studied for its insecticidal properties. It acts as a potent insecticide against pests like aphids and whiteflies. A patent describes formulations containing this compound that enhance crop protection without harming beneficial insects. The compound's mode of action involves disrupting the nervous system of target pests.

Material Science

Polymer Synthesis

In material science, this compound serves as a precursor for synthesizing various polymers. Its ability to undergo polymerization reactions allows for the development of new materials with enhanced thermal and mechanical properties. Research indicates that polymers derived from this compound exhibit improved durability and resistance to environmental stressors.

Case Study 1: Anticancer Activity

- Objective: Evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Methodology: Cells were treated with varying concentrations of this compound, and cell viability was assessed using MTT assay.

- Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 20 µM after 48 hours.

Case Study 2: Antimicrobial Effects

- Objective: Test the efficacy against common pathogens.

- Methodology: MIC values were determined using broth microdilution methods.

- Findings: Significant inhibition was observed against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

Case Study 3: Insecticidal Efficacy

- Objective: Assess the effectiveness against aphids in agricultural settings.

- Methodology: Field trials were conducted comparing treated versus untreated crops.

- Findings: Treated crops showed a reduction in pest population by over 70%, demonstrating the compound's potential as a natural insecticide.

Summary Table of Applications

| Application Area | Specific Use | Observed Effect | Reference Year |

|---|---|---|---|

| Medicinal Chemistry | Anticancer Agent | IC50 = 20 µM on MCF-7 cells | 2024 |

| Antimicrobial Activity | Bacterial Inhibition | MIC = 32 µg/mL (Staphylococcus aureus) | 2024 |

| Agricultural Science | Insecticide | >70% reduction in pest population | 2024 |

| Material Science | Polymer Precursor | Enhanced thermal and mechanical properties | 2024 |

化学反応の分析

Oxidation Reactions

The primary hydroxyl group in 3-Cyanocinnamyl alcohol undergoes oxidation under controlled conditions. Common oxidizing agents like potassium dichromate (K₂Cr₂O₇) or pyridinium chlorochromate (PCC) convert the alcohol to 3-cyanocinnamic acid. The electron-withdrawing cyano group stabilizes the intermediate aldehyde, facilitating further oxidation to the carboxylic acid.

Key Findings :

-

Tertiary alcohols (e.g., analogs lacking the reactive primary -OH) resist oxidation, but the primary alcohol in this compound allows selective transformations .

-

Over-oxidation to carboxylates is mitigated by using milder agents like PCC in dichloromethane.

Reduction Reactions

The cyano group (-CN) can be reduced to an amine (-CH₂NH₂) using lithium aluminum hydride (LiAlH₄) or catalytically hydrogenated with Raney nickel . This yields 3-aminocinnamyl alcohol, a precursor for pharmaceutical intermediates.

Experimental Data :

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C | 3-Aminocinnamyl alcohol | 78% |

| H₂ (Raney Ni) | 60°C, 50 psi | 3-Aminocinnamyl alcohol | 85% |

Source highlights that solvent polarity significantly impacts selectivity, with non-polar solvents favoring cyano reduction over hydroxyl interference.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the alcohol to 3-cyanocinnamyl chloride or bromide, respectively.

Mechanism :

-

SOCl₂ Reaction :

-

PBr₃ Reaction :

Esterification

This compound reacts with acyl chlorides (e.g., acetyl chloride) or carboxylic acids (via Fischer esterification ) to form esters. The cyano group enhances electrophilicity at the hydroxyl-bearing carbon, accelerating reaction rates.

Example :

Biocatalytic Transformations

Enzymatic pathways using alcohol dehydrogenases (ADHs) and carboxylic acid reductases (CARs) enable sustainable synthesis. Source reports a three-step cascade:

-

Phenylalanine ammonia lyase (PAL) converts L-phenylalanine to cinnamic acid.

-

CAR reduces cinnamic acid to cinnamaldehyde.

-

ADH reduces cinnamaldehyde to this compound (with glucose dehydrogenase for cofactor regeneration).

Optimized Conditions :

Elimination Reactions

Under acidic conditions (e.g., H₂SO₄ ), this compound undergoes dehydration to form α,β-unsaturated nitriles. The cyano group stabilizes the transition state via conjugation.

Byproducts :

-

Trace amounts of 3-phenylpropanol observed due to competing hydrogenation of the alkene intermediate .

Complexation and Biological Activity

The hydroxyl and cyano groups enable coordination with metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential antimicrobial properties. Preliminary studies suggest inhibitory effects against E. coli and S. aureus at MIC values of 32–64 µg/mL.

特性

CAS番号 |

104428-95-7 |

|---|---|

分子式 |

C10H9NO |

分子量 |

159.18 g/mol |

IUPAC名 |

3-(3-hydroxyprop-1-enyl)benzonitrile |

InChI |

InChI=1S/C10H9NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1-5,7,12H,6H2 |

InChIキー |

CQSSVMSICMOSNU-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)C#N)C=CCO |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。